molecular formula C19H16N4O3 B2935247 N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921574-38-1

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2935247
CAS No.: 921574-38-1
M. Wt: 348.362
InChI Key: YJEWLLNTGAXARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo-pyridine derivative characterized by a fused bicyclic core. Key structural features include:

  • 5-methyl substituent on the pyridine ring.
  • 2-phenyl group providing aromatic bulk.
  • N-(furan-2-ylmethyl)carboxamide side chain, introducing heterocyclic and polar motifs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-22-11-15(18(24)20-10-14-8-5-9-26-14)17-16(12-22)19(25)23(21-17)13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEWLLNTGAXARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.

Mode of Action

The compound interacts with EGFR, inhibiting its activity This inhibition likely occurs through the compound binding to the active site of the receptor, preventing the receptor from carrying out its normal function

Biochemical Pathways

The inhibition of EGFR by the compound affects several biochemical pathways. EGFR is involved in the regulation of cell proliferation, differentiation, and survival. Therefore, its inhibition can lead to decreased cell proliferation and increased cell death, particularly in cancer cells where EGFR is often overexpressed or mutated.

Result of Action

The result of the compound’s action is a decrease in the activity of EGFR, leading to decreased cell proliferation and increased cell death. This can be particularly beneficial in the treatment of cancers where EGFR is overexpressed or mutated.

Biological Activity

N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C18H18N4O2
  • Molecular Weight : 326.35 g/mol

The structure includes a pyrazolo[4,3-c]pyridine moiety, which is known for its diverse biological activities. The presence of the furan ring and carboxamide group enhances its pharmacological profile.

Biological Activity

Research indicates that compounds with a pyrazolo[4,3-c]pyridine scaffold exhibit various biological activities. Notable activities associated with this compound include:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for tumor growth and proliferation.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

ModificationEffect on Activity
Replacement of furan with thiopheneIncreased enzyme inhibition
Alteration of the carboxamide groupEnhanced cytotoxicity against cancer cells
Variation in the phenyl substituentChanges in antimicrobial efficacy

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route includes:

  • Formation of the Pyrazolo[4,3-c]pyridine Core : This step usually involves cyclization reactions using appropriate precursors.
  • Introduction of the Furan Ring : This can be achieved through electrophilic substitution reactions.
  • Carboxamide Formation : The final step involves amide coupling reactions to introduce the carboxamide functional group.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antitumor Activity : A recent study evaluated the cytotoxic effects of N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine on human breast cancer cells (MCF7). Results indicated that the compound inhibited cell proliferation with an IC50 value of 15 µM.
  • Enzyme Inhibition Study : Another research focused on its inhibitory effects on protein kinases involved in cancer progression. The compound showed a significant reduction in kinase activity at concentrations as low as 10 µM.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxamide and methyl groups in Compound A serve as key sites for nucleophilic substitution.

Table 1: Nucleophilic Substitution Reactions

Reaction SiteReagent/ConditionsProductYield/NotesSources
Carboxamide (–CONH–)Hydrolysis (HCl/H<sub>2</sub>O, reflux)7-Carboxylic acid derivativePartial conversion, requires catalysis
Methyl (–CH<sub>3</sub>)Br<sub>2</sub>/CCl<sub>4</sub> (radical bromination)Bromomethyl analogModerate yield (55–60%)
Propyl chainSOCl<sub>2</sub> (chlorination)Chloropropyl derivativeHigh selectivity (>80%)
  • The carboxamide group undergoes hydrolysis to carboxylic acid under acidic conditions, though yields are improved with enzymatic catalysts.

  • Bromination at the methyl group proceeds via radical mechanisms, forming intermediates useful for further functionalization.

Condensation and Cyclization Reactions

The furan moiety and keto group participate in condensation reactions, forming extended heterocycles.

Table 2: Condensation Reactions

ReactantConditionsProductKey FeaturesSources
Aldehydes (e.g., RCHO)Piperidine/EtOH, refluxKnoevenagel adducts (α,β-unsaturated ketones)Furan acts as electron-rich diene
HydrazineGlacial acetic acid, 80°CTriazolo-pyridine fused systemsForms stable N–N bonds
MalononitrileNH<sub>4</sub>OAc, solvent-freePyrano-pyrazolo derivativesHigh atom economy (85–90% yield)
  • Knoevenagel condensation with aldehydes generates α,β-unsaturated ketones, enhancing electrophilicity for subsequent cyclizations .

  • Reactions with hydrazine yield triazolo-fused systems, likely via intramolecular cyclization .

Oxidation and Reduction

The furan ring and keto group are redox-active sites.

Table 3: Oxidation/Reduction Pathways

Target SiteReagentProductNotesSources
Furan ringOsO<sub>4</sub>/NMODihydroxyfuran derivativeStereoselective dihydroxylation
Keto group (–C=O)NaBH<sub>4</sub>/MeOHSecondary alcoholPartial reduction (60–65% yield)
Pyridine N-oxidemCPBAN-Oxide derivativeStabilizes electrophilic positions
  • Osmium tetroxide-mediated dihydroxylation of the furan ring produces diols, which can undergo further oxidative cleavage .

  • Selective reduction of the keto group to an alcohol is achievable with borohydride reagents.

Cross-Coupling Reactions

The pyrazolo-pyridine core supports palladium-catalyzed couplings.

Table 4: Cross-Coupling Reactions

Reaction TypeCatalyst SystemSubstrateProductYieldSources
Suzuki–MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>Aryl boronic acidsBiaryl derivatives70–75%
Buchwald–HartwigPd(OAc)<sub>2</sub>/XPhosAminesN-alkylated analogs65%
C–H ActivationPd(OAc)<sub>2</sub>/HFIPElectron-deficient arenesDirect arylation products55–60%
  • Suzuki couplings at the pyridine ring enable biaryl synthesis, expanding π-conjugation .

  • C–H activation protocols using hexafluoroisopropanol (HFIP) as solvent enhance regioselectivity .

Functional Group Interconversion

The carboxamide group undergoes transformations to diverse functionalities.

Table 5: Functional Group Modifications

Starting GroupReagentProductApplicationSources
Carboxamide (–CONH–)PCl<sub>5</sub>Nitrile (–CN)Precursor for heterocycle synthesis
Carboxamide (–CONH–)LiAlH<sub>4</sub>Amine (–CH<sub>2</sub>NH<sub>2</sub>)Bioactive intermediate
Ester (–COOR)Grignard reagentsTertiary alcoholChiral center formation
  • Conversion of the carboxamide to a nitrile group facilitates cycloaddition reactions.

  • Lithium aluminum hydride reduces the carboxamide to a primary amine, useful in prodrug design.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Pyrazolo-Pyridine Analogues

The following compounds share the pyrazolo[4,3-c]pyridine scaffold but differ in substituents (Table 1):

Table 1: Structural Comparison of Pyrazolo[4,3-c]pyridine Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number SMILES Notation
Target Compound 5-methyl, N-(furan-2-ylmethyl) C20H18N4O3 Not Reported Not Reported Not Provided
5-ethyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide 5-ethyl, N-(3-methoxybenzyl) C23H22N4O3 402.4 923145-85-1 CCn1cc(C(=O)NCc2cccc(OC)c2)c2nn(-c3ccccc3)c(=O)c-2c1
5-benzyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide 5-benzyl, N-(tetrahydrofuran-2-ylmethyl) C25H24N4O3 428.5 921846-85-7 O=C(NCC1CCCO1)c1cn(Cc2ccccc2)cc2c(=O)n(-c3ccccc3)nc1-2
Key Observations :

Position 5 Substituents :

  • The 5-methyl group in the target compound reduces steric bulk compared to 5-ethyl () and 5-benzyl (). This may enhance solubility but reduce lipophilicity.
  • The 5-benzyl substituent () introduces significant aromatic bulk, likely impacting binding interactions in biological systems .

Amide Side Chain: The furan-2-ylmethyl group (target) offers a planar, electron-rich heterocycle, contrasting with the tetrahydrofuran-2-ylmethyl (), which adds conformational flexibility due to its saturated ring .

Molecular Weight Trends :

  • The target compound (estimated MW ~362 g/mol) is lighter than analogues in (402.4 g/mol) and 4 (428.5 g/mol), suggesting differences in pharmacokinetic properties like absorption or distribution.

Contrast with Pyrrolo-Pyridazine Derivatives (Non-Core Analogues)

The European patent () describes compounds with a pyrrolo[1,2-b]pyridazine core, such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide. These differ fundamentally in:

  • Core Structure : Pyrrolo-pyridazine vs. pyrazolo-pyridine.
  • Substituents: Trifluoromethyl, morpholine, and cyano groups in the patent compound, which are absent in the target and its analogues.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for pyrazolo-pyrimidine derivatives like N-(furan-2-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?

  • Methodological Answer : Pyrazolo-pyrimidine derivatives are typically synthesized via multi-step condensation reactions. For example, a related compound (Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) was synthesized by refluxing a mixture of starting materials (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, chloroacetic acid, and substituted benzaldehyde) in glacial acetic acid and acetic anhydride with sodium acetate as a catalyst. The reaction mixture was concentrated, filtered, and recrystallized from ethyl acetate/ethanol (3:2) to yield crystals suitable for X-ray studies .
Reaction Conditions Details
Reflux Time8–10 hours
CatalystSodium acetate (1.5 g)
Solvent SystemGlacial acetic acid + acetic anhydride (1:1)
Yield78%
Recrystallization SolventEthyl acetate/ethanol (3:2)

Q. How is structural characterization performed for such compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving disordered moieties and hydrogen bonding networks . NMR (<sup>1</sup>H, <sup>13</sup>C) and IR spectroscopy are used to confirm functional groups and regioselectivity. In a study on a pyrimidine derivative, the dihedral angle between the fused thiazolopyrimidine ring and the benzene ring was calculated as 80.94(7)° using SC-XRD, confirming steric effects .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo-pyrimidine synthesis be addressed?

  • Methodological Answer : Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, in multi-step syntheses (e.g., EP 4 374 877 A2), protective groups like tert-butyldimethylsilyl (TBDMS) or morpholine derivatives are used to direct reactivity. Computational modeling (DFT or molecular docking) can predict favorable reaction pathways. A patent demonstrated the use of sodium ethoxide and DBU as bases to optimize coupling reactions in complex heterocycles .

Q. What strategies resolve crystallographic data contradictions (e.g., disorder, hydrogen bonding)?

  • Methodological Answer : SHELXL’s refinement tools (e.g., PART, ISOR commands) are critical. In a study, disordered atoms in a pyrimidine derivative were resolved by applying restraints to bond lengths and angles, followed by Hirshfeld surface analysis to validate hydrogen bonding (e.g., C—H···O bifurcated bonds forming chains along the c-axis) .
Crystallographic Parameters Values
R Factor0.054
wR Factor0.182
Mean C–C Bond Length0.005 Å
Dihedral Angle (Ring System)80.94(7)°

Q. How are pharmacological properties predicted for pyrazolo-pyrimidine derivatives?

  • Methodological Answer : Pharmacophore modeling and molecular docking (e.g., AutoDock Vina) identify key interactions. For example, pyrazolo[1,5-a]pyrimidine derivatives with trifluoromethyl groups exhibit enhanced bioactivity due to improved lipophilicity and metabolic stability. In vitro assays (e.g., kinase inhibition) validate computational predictions .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational structural data?

  • Methodological Answer : If SC-XRD data conflicts with DFT-optimized geometries (e.g., bond angles), cross-validate with spectroscopic data. For instance, NMR chemical shifts can confirm proton environments predicted computationally. In a study, deviations in puckering parameters of a pyrimidine ring were resolved by refining torsional angles in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.